Product packaging for N-Acetylephedrine(Cat. No.:CAS No. 2272-83-5)

N-Acetylephedrine

Cat. No.: B124718
CAS No.: 2272-83-5
M. Wt: 207.27 g/mol
InChI Key: ZZGMTCKULVMTDB-CABZTGNLSA-N
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Description

Chemical Precursors and Derivatization Context

N-Acetylephedrine is synthesized from its direct precursor, ephedrine (B3423809). Ephedrine is a naturally occurring sympathomimetic amine found in plants of the Ephedra genus. dshs-koeln.deresearchgate.net The structure of ephedrine, with its two chiral centers, makes it a valuable starting material for stereoselective syntheses. dshs-koeln.de The derivatization of ephedrine, particularly at the nitrogen atom, is a common strategy to modify its chemical properties and to facilitate further chemical transformations.

The most common method for the synthesis of this compound is the acetylation of ephedrine. This is typically achieved by reacting ephedrine with acetic anhydride (B1165640). google.com This reaction specifically targets the secondary amine group of the ephedrine molecule, resulting in the formation of an amide linkage. d-nb.info The reaction conditions for this acetylation can vary, with solvents such as chloroform (B151607) being utilized. google.comgoogle.com

Beyond simple acetylation, the derivatization of ephedrine can be accomplished using other acylating agents. For instance, N-formylephedrine can be prepared using ethyl formate, and N-benzoylephedrine can be synthesized using benzoyl chloride in the presence of aqueous sodium hydroxide (B78521). google.comgoogle.com These derivatizations highlight the versatility of the ephedrine scaffold for creating a range of N-acylated products, each with potentially unique chemical reactivity and utility.

Table 1: Synthesis of N-Acylated Ephedrine Derivatives

N-Acyl DerivativePrecursorAcylating AgentSolventAdditional Reagents/ConditionsReference(s)
This compoundEphedrineAcetic AnhydrideChloroform- google.comgoogle.com
N-FormylephedrineEphedrineEthyl Formate-Heat (55-60°C) google.comgoogle.com
N-BenzoylephedrineEphedrineBenzoyl ChlorideOrganic SolventAqueous Sodium Hydroxide (20°C) google.comgoogle.com

This compound as a Key Intermediate in Organic Transformations

One of the most significant roles of this compound in organic chemistry is its function as a key intermediate in the synthesis of other target molecules. Its acetyl group can serve as a protecting group for the nitrogen atom or can modify the reactivity of the molecule for subsequent steps.

A prominent example of its use is in the stereoselective synthesis of levmetamfetamine and methamphetamine. google.com In this multi-step process, d-ephedrine (B1618797) or l-ephedrine is first acylated to form the corresponding N-acylephedrine, such as this compound. google.comgoogle.com The crucial next step is the deoxygenation of the benzylic secondary alcohol group of the N-acylated ephedrine. google.com This transformation is effectively carried out using a Raney Nickel catalyst in a suitable organic solvent like toluene, typically at elevated temperatures (reflux). google.comgoogleapis.com The resulting N-acetyl desoxyephedrine is then subjected to acid hydrolysis to remove the acetyl group and yield the final product, either levmetamfetamine or methamphetamine, with the original stereochemistry retained. google.com

This compound also serves as a precursor in the synthesis of other derivatives, such as N-acetylephedrone. dshs-koeln.ded-nb.info The oxidation of this compound leads to the formation of this cathinone (B1664624) derivative. dshs-koeln.de The study of such transformations is important for understanding reaction mechanisms and for the preparation of analytical standards for various compounds.

Overview of Current Research Landscape

The current research landscape for this compound and related ephedrine derivatives is multifaceted, encompassing detailed analytical characterization, the development of new synthetic methodologies, and exploration of potential new applications.

Significant research efforts have been dedicated to the comprehensive analytical characterization of this compound. A variety of instrumental techniques have been employed for its identification and structural elucidation, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, Raman spectroscopy, and X-ray crystallography. d-nb.inforesearchgate.net These studies have provided detailed insights into its molecular structure, including the existence of rotamers in solution, which are different conformations arising from restricted rotation around the amide bond. dshs-koeln.despringermedizin.de Spectroscopic data, such as characteristic IR absorption bands for the hydroxyl and amide carbonyl groups, and specific fragmentation patterns in mass spectrometry, are crucial for its unambiguous identification. dshs-koeln.ded-nb.info

Recent research has also focused on the development of advanced analytical methods for the detection of ephedrine derivatives, including this compound, in various matrices. This is particularly relevant in the context of doping control and the analysis of impurities in pharmaceutical products. acs.orgpharmatutor.org High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique used for the sensitive and selective quantification of these compounds. researchgate.net The development of in-house matrix reference materials for ephedrine is also an area of active research to improve the accuracy and reliability of analytical results. acs.org

Furthermore, there is emerging research exploring the potential of ephedrine derivatives, conceptually including N-acetylated forms, as lead compounds for the development of new therapeutic agents. For example, a 2017 study investigated ephedrine and its derivatives as potential inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes. tandfonline.com While this research is in its early stages, it highlights the ongoing interest in the chemical space occupied by ephedrine derivatives for novel applications.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved FeaturesReference(s)
¹H NMR Signals for aromatic, methyl, and methine protons. Presence of two sets of signals indicates the existence of rotamers. springermedizin.de
¹³C NMR Double peaks for all carbon atoms due to rotamers. A characteristic signal for the amide carbonyl carbon appears around 170 ppm. d-nb.infospringermedizin.de
IR Spectroscopy Strong vibrational band for the hydroxyl (OH) group (~3275 cm⁻¹) and a strong band for the amide carbonyl (C=O) group (~1602 cm⁻¹). dshs-koeln.despringermedizin.de
Raman Spectroscopy Characteristic bands for the aromatic ring and the amide carbonyl group. dshs-koeln.despringermedizin.de
Mass Spectrometry (GC-MS) Low intensity molecular ion peak. Dominant iminium ion fragment (m/z = 58) resulting from cleavage of the side chain. dshs-koeln.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B124718 N-Acetylephedrine CAS No. 2272-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMTCKULVMTDB-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177257
Record name N-Acetylephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2272-83-5
Record name N-Acetylephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N Acetylephedrine

Precursor-Based Acylation Pathways

The most common and direct route to N-Acetylephedrine involves the acylation of ephedrine (B3423809) or its stereoisomers. This approach leverages the nucleophilic nature of the secondary amine in the ephedrine molecule.

Synthesis from Ephedrine and its Stereoisomers

This compound is synthesized from l-(-)-ephedrine hydrochloride springermedizin.de. The ephedrine molecule possesses two chiral centers, leading to four possible stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine springermedizin.de. The acetylation of these precursors leads to the corresponding N-acetylated stereoisomers. For instance, the acetylation of (1R,2S)-ephedrine yields N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide nih.govveeprho.com. Similarly, the acetylation of (+)-pseudoephedrine results in N-Acetyl-(+)-Pseudoephedrine nih.gov.

The choice of the starting ephedrine stereoisomer is critical as it directly dictates the stereochemistry of the resulting this compound, assuming no epimerization occurs during the reaction. The physical and chemical properties of the resulting N-acetylated compounds, such as melting point and spectroscopic characteristics, are unique to each stereoisomer.

Chemical Derivatization Techniques for N-Acetylation

The N-acetylation of ephedrine and its stereoisomers is typically accomplished using various acetylating agents. Acetic anhydride (B1165640) is a commonly employed reagent for this transformation pace.edubyjus.com. The reaction involves the nucleophilic attack of the secondary amine of ephedrine on one of the carbonyl carbons of acetic anhydride, leading to the formation of this compound and acetic acid as a byproduct byjus.com.

Other acetylating agents can also be utilized. For instance, acetyl chloride can be reacted with l-ephedrine in an ethereal solution to produce acetyl-l-ephedrine. The reaction conditions, such as solvent and temperature, can influence the reaction rate and the potential for side reactions.

Table 1: Common Acetylating Agents for Ephedrine and its Stereoisomers

Acetylating AgentPrecursorProductReference
Acetic AnhydrideAnilineAcetanilide libretexts.org
Acetic AnhydrideSalicylic AcidAcetylsalicylic acid byjus.com
Acetyl Chloridel-EphedrineAcetyl-l-ephedrine researchgate.net

Stereoselective and Chiral Synthesis Approaches

The control of stereochemistry is a paramount consideration in the synthesis of this compound, given the presence of two chiral centers in the molecule. Stereoselective and chiral synthesis strategies aim to produce a specific stereoisomer with high purity.

Control of Stereochemistry in this compound Formation

The stereochemical outcome of the N-acetylation of ephedrine is not always straightforward. A key phenomenon that can affect the stereochemistry is the potential for an N→O acyl migration. This intramolecular rearrangement can lead to the formation of an O-acetylated product and, in some cases, inversion of configuration at one of the chiral centers researchgate.netresearchgate.net.

The N→O acyl migration is influenced by reaction conditions such as temperature and the presence of acidic or basic catalysts researchgate.net. For example, under certain conditions, the N-acetyl group can migrate to the hydroxyl group, forming an O-acetyl intermediate. A subsequent O→N acyl migration can then regenerate the N-acetylated product, but potentially with a different stereochemistry. This process can lead to a mixture of diastereomers if not carefully controlled. The stability of the intermediate and the transition states for the acyl migration play a crucial role in determining the final stereochemical composition of the product.

Enantioselective Methodologies for this compound Production

The enantioselective synthesis of this compound, aiming to produce a single enantiomer from a racemic or achiral starting material, presents a significant challenge. One potential strategy is the kinetic resolution of racemic ephedrine or its stereoisomers. This approach involves using a chiral acylating agent or a chiral catalyst that selectively acetylates one enantiomer at a faster rate than the other, allowing for the separation of the unreacted enantiomer and the enantiomerically enriched N-acetylated product ethz.ch.

Chiral hydroxamic acids have been developed as enantioselective acylating agents for the kinetic resolution of amines ethz.ch. While specific applications to ephedrine are not extensively documented in the provided context, this methodology represents a viable approach. The design of the chiral catalyst or reagent is critical to achieving high selectivity, with factors such as steric hindrance and electronic interactions playing a key role in the differentiation between the two enantiomers.

Another approach could involve the use of chiral catalysts, such as chiral amino alcohols or their derivatives, to catalyze the acylation reaction enantioselectively polyu.edu.hk. These catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer of the product over the other.

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound via the acylation of ephedrine with an agent like acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the secondary amine of ephedrine onto the electrophilic carbonyl carbon of the acetylating agent pace.edu.

In the case of acetic anhydride, this initial attack forms a tetrahedral intermediate. This intermediate then collapses, with the departure of an acetate ion as the leaving group, to yield the protonated this compound. A subsequent deprotonation step, often facilitated by a weak base or the acetate ion itself, affords the final this compound product byjus.com.

A critical aspect of the reaction mechanism, particularly concerning stereochemistry, is the intramolecular N→O acyl migration. This process is believed to proceed through a cyclic intermediate. Under acidic conditions, the hydroxyl group can be acylated via an N→O shift, which can be reversible under neutral or slightly basic conditions, leading back to the N-acyl form researchgate.netresearchgate.netnih.gov. The formation of this cyclic intermediate can allow for rotation around the C-N bond, which, upon reopening of the ring, can lead to epimerization at the carbon atom bearing the nitrogen substituent. The relative stabilities of the possible stereoisomers and the energy barriers of the transition states for the acyl migration and ring-opening steps will ultimately dictate the final diastereomeric ratio of the product.

Optimization of Synthetic Yields and Purity Profiles of this compound

The acetylation of ephedrine is a common route for the synthesis of this compound. A notable study by Kuś et al. (2018) reported a synthetic procedure for this compound from l-(-)-ephedrine hydrochloride. While this study provided a method for obtaining the compound, it was explicitly stated that the reaction efficiencies were not optimized, resulting in a moderate yield of 40%. researchgate.netcore.ac.uk This underscores the potential for significant improvement through systematic optimization.

Key factors that can be manipulated to enhance the yield and purity of this compound include the choice of acetylating agent, the solvent, the reaction temperature, and the duration of the reaction. Acetic anhydride is a commonly employed acetylating agent for such transformations. researchgate.netorganic-chemistry.org The stoichiometry of the reactants is also a critical parameter.

A relevant example of yield improvement through optimization can be drawn from a patented method for the conversion of (+)-pseudoephedrine to (-)-ephedrine, which involves an N-acetylation step. This process demonstrated that by optimizing the quantities of acetic anhydride and glacial acetic acid, the yield could be substantially increased to a range of 80-85%. google.com While the final product differs, the principles of optimizing the acetylation step are directly applicable to the synthesis of this compound.

The following table summarizes the impact of different synthetic strategies on the yield of acetylated ephedrine derivatives, illustrating the potential for optimization.

Starting MaterialKey Optimization ParametersReported YieldSource
l-(-)-Ephedrine hydrochlorideNon-optimized conditions40%Kuś et al. (2018) researchgate.netcore.ac.uk
(+)-PseudoephedrineOptimized dosage of acetic anhydride and glacial acetic acid80-85%CN1137876C google.com

Purity is another critical aspect of the synthesis, and it is directly influenced by the reaction conditions and the subsequent purification methods. The presence of unreacted starting materials or the formation of byproducts can significantly compromise the purity of this compound. For instance, incomplete acetylation would leave residual ephedrine, while side reactions could introduce other impurities. nih.gov

The purification of this compound often involves crystallization. Kuś et al. (2018) reported crystallizing this compound from water to obtain colorless plate-like crystals. springermedizin.de The choice of solvent for crystallization is crucial, as it should ideally dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.

The following table outlines the analytical methods used to characterize the purity of this compound.

Analytical MethodInformation ProvidedReference
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile impurities. researchgate.netspringermedizin.de
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and detection of impurities. researchgate.netspringermedizin.de
Infrared (IR) and Raman SpectroscopyConfirmation of functional groups and assessment of overall purity. researchgate.netspringermedizin.de
X-ray CrystallographyDefinitive structural confirmation and identification of crystalline form. researchgate.netspringermedizin.denih.gov

Advanced Analytical Characterization of N Acetylephedrine

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable in the elucidation of the chemical identity and structural nuances of N-Acetylephedrine. By probing the interactions of the molecule with electromagnetic radiation, these methods offer a detailed fingerprint of its atomic and molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing precise information about the chemical environment of individual atoms. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are pivotal in confirming its structure and understanding its conformational behavior in solution.

The ¹H NMR spectrum of this compound provides critical information regarding its conformational isomers, known as rotamers. Due to restricted rotation around the amide C-N bond, this compound exists in solution as a mixture of two distinct rotamers. This phenomenon leads to a doubling of signals for many of the protons in the molecule, with the two conformers present in a nearly equimolar ratio. rsc.org

The presence of these two rotamers is a key feature of the ¹H NMR spectrum. While specific chemical shift and coupling constant data for each rotamer are not extensively detailed in publicly available literature, the general characteristics are noteworthy. The aromatic protons of the phenyl group typically appear as a complex multiplet, a result of the overlapping signals from both conformers. The protons on the aliphatic chain and the methyl groups of the acetyl and N-methyl moieties would each be expected to show two distinct sets of signals corresponding to the two rotational isomers. The integration of these paired signals confirms the relative populations of the two conformers. In solution, this compound can theoretically exist in three conformations, and it has been determined through a combination of crystallographic studies and ¹H NMR spectral data that two of these conformers are present in solution. rsc.org

ProtonExpected Chemical Shift (ppm)Expected MultiplicityNotes
Aromatic (C₆H₅)~7.2-7.4MultipletComplex pattern due to overlapping signals from both rotamers.
CH-OHVariableDoubletTwo distinct doublets expected for the two rotamers.
CH-NVariableMultipletTwo distinct multiplets expected for the two rotamers.
N-CH₃VariableSingletTwo distinct singlets expected for the two rotamers.
C-CH₃ (aliphatic)VariableDoubletTwo distinct doublets expected for the two rotamers.
CO-CH₃VariableSingletTwo distinct singlets expected for the two rotamers.

Complementing the proton NMR data, the ¹³C NMR spectrum of this compound provides a detailed map of its carbon framework. Similar to the ¹H NMR spectrum, the presence of two rotamers in solution results in a doubling of the carbon signals. Each carbon atom in the this compound molecule gives rise to two distinct resonance signals, corresponding to its environment in each of the two conformers. This observation further solidifies the understanding of the conformational isomerism of the molecule.

Carbon AtomExpected Chemical Shift (ppm)Notes
C=O (Amide)~170Two distinct signals expected for the two rotamers.
Aromatic (C₆H₅)~125-140Multiple pairs of signals expected for the different aromatic carbons in each rotamer.
CH-OH~70-80Two distinct signals expected for the two rotamers.
CH-N~50-60Two distinct signals expected for the two rotamers.
N-CH₃~30-40Two distinct signals expected for the two rotamers.
C-CH₃ (aliphatic)~10-20Two distinct signals expected for the two rotamers.
CO-CH₃~20-30Two distinct signals expected for the two rotamers.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule. These methods are particularly useful for identifying key structural features and can be employed to monitor chemical reactions.

The IR and Raman spectra of this compound exhibit characteristic bands that can be assigned to specific molecular vibrations. These assignments are crucial for confirming the presence of key functional groups.

In the Infrared (IR) spectrum , a very strong band is observed at approximately 3275 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (O-H) group. rsc.org Another prominent feature is a strong vibrational band at 1602 cm⁻¹, attributed to the carbonyl (C=O) stretching of the acetyl group. rsc.org

The Raman spectrum of this compound also provides complementary information. The carbonyl (C=O) absorption from the acetyl moiety is observed at 1603 cm⁻¹. rsc.org Additionally, a characteristic band for the aromatic ring vibrations of the phenyl group appears at 1580 cm⁻¹. rsc.org

Table 3: Assignment of Key Vibrational Bands for this compound

Spectroscopic TechniqueWavenumber (cm⁻¹)AssignmentReference
Infrared (IR)~3275O-H stretch rsc.org
Infrared (IR)~1602C=O stretch (acetyl) rsc.org
Raman~1603C=O stretch (acetyl) rsc.org
Raman~1580Aromatic ring vibration rsc.org

Vibrational spectroscopy, particularly IR spectroscopy, can be a powerful tool for monitoring the progress of chemical reactions, including the synthesis of this compound from its precursor, ephedrine (B3423809). The N-acetylation of ephedrine involves the introduction of an acetyl group onto the nitrogen atom. This chemical modification results in distinct changes in the vibrational spectrum.

Specifically, the disappearance of the N-H stretching vibration of the secondary amine in ephedrine and the appearance of the strong C=O stretching band of the newly formed amide group in this compound (around 1602 cm⁻¹) would be clear indicators of the reaction's progress. By monitoring the changes in the intensity of these characteristic bands over time, the conversion of the starting material to the product can be tracked. This makes vibrational spectroscopy a valuable process analytical technology (PAT) tool for in-situ reaction monitoring and for ensuring the completeness of the synthetic transformation. rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry serves as a cornerstone in the analytical characterization of this compound, providing critical information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound. researchgate.netumich.edu In forensic and chemical analyses, GC-MS is frequently employed to identify precursor compounds and derivatives of controlled substances. researchgate.net When analyzing this compound and related compounds, the electron ionization (EI) mass spectrum yields characteristic fragmentation patterns that are crucial for identification.

The mass spectrum of this compound is distinguished by several key fragments. A significant fragmentation pathway involves the cleavage of the bond between the alpha and beta carbon atoms in the side chain. researchgate.net Another characteristic cleavage is the loss of the acetyl group from the nitrogen atom. researchgate.net While molecular ion peaks for this compound may be present at low intensities (5-15%), the fragmentation pattern provides a reliable fingerprint for its identification. researchgate.net The technique's sensitivity and the detailed structural information from fragmentation make GC-MS indispensable for profiling samples containing this compound. umich.edu However, it is noted that some complex derivatives may undergo thermal degradation or rearrangement during GC-MS analysis, which necessitates complementary analytical approaches. phfscience.nz

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard-resolution MS by providing highly accurate mass measurements, which are essential for determining the elemental composition of a molecule and confirming its structure. nih.gov For this compound (C₁₂H₁₇NO₂), the theoretical exact mass is 207.125928785 Da. nih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) with enough accuracy to distinguish this compound from other compounds with the same nominal mass but different elemental formulas.

This capability is particularly valuable in the context of identifying new psychoactive substances (NPS) and their derivatives, where unambiguous identification is critical. nih.govunodc.org HRMS can be operated in data-independent acquisition modes, allowing for the retrospective analysis of collected data as new compounds emerge. nih.gov This makes it a powerful tool for confirming the presence of this compound in complex matrices and for elucidating the structures of unknown but related substances.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.neteurjchem.com This technique has been successfully applied to this compound to elucidate its solid-state conformation, molecular geometry, and the intricate network of intermolecular interactions that govern its crystal packing. springermedizin.denih.gov

The single-crystal X-ray analysis of this compound reveals its detailed molecular structure. The compound was crystallized from an aqueous solution, yielding colorless, plate-like crystals. springermedizin.denih.gov The analysis confirmed that the crystal contains only one type of conformer in the elementary cell. researchgate.netspringermedizin.de this compound crystallizes in an orthorhombic space group. springermedizin.denih.gov The crystallographic data provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous structural confirmation of the molecule. springermedizin.de

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical Formula C₁₂H₁₇NO₂
Formula Weight 207.27
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.633(2)
b (Å) 10.110(3)
c (Å) 14.887(4)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1148.2(5)
Z 4
Density (calculated) (Mg/m³) 1.198
Absorption Coefficient (mm⁻¹) 0.082
F(000) 448

Data sourced from Kuś et al. (2018). springermedizin.de

The analysis reveals the presence of several key hydrogen bonds:

An intramolecular C-H···O hydrogen bond with a length of 2.503 Å is observed. springermedizin.de

A significant intermolecular hydrogen bond exists between the hydroxyl group of one molecule and the oxygen atom of the acetyl group on an adjacent molecule. This bond has a length of 1.989 Å and an angle of 171.15°, indicating a strong interaction that links molecules together. springermedizin.de

The positioning of the phenyl ring appears to be stabilized by a weak C(Ar)-H···OH hydrogen bond (length 2.625 Å) and a C-H···π interaction (length 2.684 Å). springermedizin.de

These interactions create a stable, three-dimensional supramolecular architecture. eurjchem.com The analysis of the crystal packing also indicates the presence of considerable empty space between molecules, particularly when viewed along the b-axis of the unit cell. springermedizin.de

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is a fundamental biophysical technique used to separate, identify, and purify the components of a mixture. nih.gov For a chiral compound like this compound, which is a derivative of ephedrine, chromatographic methods are essential for assessing purity and performing enantiomeric separations. nih.govnih.gov The ephedrine molecule contains two chiral centers, giving rise to four possible stereoisomers. nih.gov

Various chromatographic techniques are applicable for the analysis of this compound:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. nih.gov Chiral HPLC, using a chiral stationary phase (CSP), is a powerful method for resolving enantiomers and diastereomers of ephedrine and its derivatives, allowing for the quantification of isomeric purity. nih.gov

Gas Chromatography (GC): As discussed, GC is effective for separating volatile compounds. nih.gov When coupled with a chiral column, GC can be used to separate stereoisomers of this compound.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic method used for qualitative analysis and purity checks. nih.gov It can indicate the presence of impurities by separating them from the main compound based on their differential migration on a stationary phase. nih.gov

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that uses an electric field to separate ions based on their size and charge. nih.gov It has been successfully used for the chiral separation of ephedrine and related compounds, often with the aid of chiral selectors like cyclodextrins added to the running buffer. nih.gov

These separation techniques are critical for quality control, ensuring the chemical purity and correct isomeric form of this compound. chromatographyonline.com

Liquid Chromatography (LC) Methods for Isolation

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the isolation and analysis of this compound from various matrices. The versatility of HPLC allows for the separation of this compound from related compounds and impurities. nih.govnih.gov The selection of the stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation.

Reversed-phase HPLC is a commonly employed mode for the analysis of polar compounds like this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. A typical stationary phase for the separation of compounds structurally similar to this compound is a C18 column. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. nih.govnih.gov The pH of the mobile phase is a critical parameter that influences the retention and selectivity of the separation. For amine-containing compounds, adjusting the pH can control their ionization state and thus their interaction with the stationary phase.

Isocratic elution, where the mobile phase composition remains constant throughout the run, can be effective for simple separations. nih.gov However, for more complex mixtures, gradient elution, where the mobile phase composition is changed over time, may be necessary to achieve adequate resolution of all components. Detection is commonly performed using a UV detector, as the phenyl group in this compound absorbs UV light. nih.govnih.gov

Table 1: Representative HPLC Parameters for the Analysis of Structurally Related Compounds

ParameterConditionReference
Column CAPCELLPACK C18 MGII (250 × 4.6 mm) nih.gov
Mobile Phase 50 mM KH2PO4-acetonitrile (94:6 v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 210 nm nih.gov
Column ZorbaxSB-C18 (150 × 4.6 mm, 5 µm) nih.gov
Mobile Phase Water:acetonitrile (75:25, v/v, pH 3.2) nih.gov
Flow Rate 0.7 mL/min nih.gov
Detection UV at 210 nm nih.gov

For the isolation of this compound from complex biological matrices, sample preparation techniques such as liquid-liquid extraction or solid-phase extraction are often employed prior to HPLC analysis to remove interfering substances. nih.gov

Chiral Chromatography for Stereoisomer Resolution

This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers. The separation of these stereoisomers is essential as they can exhibit different pharmacological and toxicological properties. Chiral chromatography is the most powerful technique for the resolution of enantiomers and diastereomers. wikipedia.orgmdpi.com This can be achieved through two main approaches: direct and indirect separation.

Direct Chiral Separation involves the use of a chiral stationary phase (CSP). These stationary phases are modified with a chiral selector that interacts differently with each stereoisomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds. For compounds structurally similar to this compound, such as ephedrine and pseudoephedrine, chiral columns have been shown to be effective. dea.gov Supercritical fluid chromatography (SFC) with a chiral stationary phase has also been demonstrated as a high-throughput alternative for the enantiomeric separation of related phenethylamines. dea.gov

Indirect Chiral Separation involves the derivatization of the stereoisomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase. nih.gov While effective, this method requires an additional reaction step and the chiral derivatizing agent must be of high enantiomeric purity.

Capillary electrophoresis (CE) is another powerful technique for chiral separations and has been successfully applied to the enantiomeric separation of ephedrine derivatives. scilit.com In this method, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. scilit.comnih.gov The differential interaction of each enantiomer with the chiral selector results in different migration times, leading to their separation.

Table 2: Chiral Separation Techniques for Related Compounds

TechniqueChiral Selector/Stationary PhaseAnalyte(s)Reference
HPLCSupelcosil LC-(S) Naphthyl UreaEphedrine, Pseudoephedrine
SFCTrefoil AMY1Methamphetamine, Amphetamine, Ephedrine, Pseudoephedrine dea.gov
Capillary ElectrophoresisHeptakis (2,6-di-O-methyl)-β-cyclodextrinEphedrine derivatives scilit.com
Capillary ElectrophoresisSulfated β-cyclodextrinsNorephedrine nih.gov

The choice between direct and indirect methods, or the use of capillary electrophoresis, depends on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.

Theoretical and Computational Studies of N Acetylephedrine

Conformational Analysis and Energetic Landscapes

The three-dimensional arrangement of atoms in N-Acetylephedrine is not static; the molecule can exist in various conformations due to the rotation around its single bonds. Understanding the preferred conformations and the energy required to transition between them is crucial. Computational chemistry offers a powerful toolkit for mapping these energetic landscapes.

While specific studies employing molecular mechanics (MM) and semi-empirical methods exclusively on this compound are not extensively documented, the computational analysis of its parent compound, ephedrine (B3423809), provides a significant precedent and framework. A notable study on ephedrine utilized these methods to explore its conformational space.

Molecular mechanics methods, which rely on classical physics principles and parameterized force fields (like MMFF94), are typically used for an initial broad search of possible conformations. This is followed by the application of faster quantum mechanical methods, such as semi-empirical techniques (e.g., AM1, PM3), to refine the energies and geometries of the identified conformers. For ephedrine, this hierarchical approach has been effective in identifying a range of stable conformations, which serves as a model for the expected conformational behavior of this compound.

For a more accurate description of the electronic structure and energies of this compound's conformers, ab initio and Density Functional Theory (DFT) methods are employed. These first-principles calculations provide a more rigorous quantum mechanical description.

In the context of the closely related ephedrine molecule, researchers have used ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), as well as various DFT functionals (such as B3LYP) with different basis sets (e.g., 6-31G(d)). These calculations are used to optimize the geometries of the conformers found through MM and semi-empirical searches and to calculate their relative energies with higher accuracy. This level of theory is essential for creating a reliable energetic landscape and understanding the subtle electronic effects that govern conformational preferences.

A study on pseudoephedrine, a stereoisomer of ephedrine, calculated the total energy in both the gas phase and in the presence of a water solvent using DFT with the B3LYP functional and a 6-311+G(d,p) basis set. nih.gov The total energy for the neutral state in the gas phase was found to be -14,155.43 eV. nih.gov Such calculations are indicative of the methods used to determine the stability of different states and conformers of related molecules like this compound.

This compound can exist as a mixture of rotamers, which are conformational isomers that can be interconverted by rotation about single bonds. The presence of these rotamers has been confirmed experimentally. In solution, this compound exists as a mixture of two rotamers in a nearly 1.1:1 ratio. researchgate.net However, crystallographic studies have shown that in the solid state, the molecule may adopt a single conformation. Specifically, a crystal obtained from an aqueous solution contained only one type of conformer in the elementary cell. nih.gov

The stability of these rotameric forms is influenced by intramolecular interactions, such as hydrogen bonding. In the crystal structure of this compound, the hydroxyl group plays a crucial role in the molecular arrangement. An intramolecular C9–H···O1 hydrogen bond has been identified, which helps to stabilize the observed conformation. researchgate.net Furthermore, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the oxygen atom from the acetyl group of an adjacent molecule are also present, contributing to the stability of the crystal lattice. researchgate.net The positioning of the phenyl ring may also be stabilized by weak hydrogen bonds. researchgate.net

Molecular Modeling of Chemical Interactions

Molecular modeling can be used to study how this compound interacts with other chemical species or surfaces, excluding any analysis of its biological or therapeutic effects.

While specific studies on the non-biological chemical interactions of this compound are limited, the principles of molecular modeling can be applied to understand its potential interactions. For instance, modeling could be used to investigate the adsorption of this compound onto a surface, such as activated carbon or a metallic catalyst. Such studies would typically involve docking simulations or molecular dynamics to determine the preferred binding sites, interaction energies, and the orientation of the molecule on the surface. These interactions would be governed by non-covalent forces like van der Waals interactions, hydrogen bonding, and electrostatic interactions.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are key to understanding its reactivity and spectroscopic characteristics.

Computational studies on the parent compound, ephedrine, and its isomers offer valuable insights into the electronic structure that can be extrapolated to this compound. Using DFT, properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be calculated.

The HOMO and LUMO are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For the neutral ephedrine molecule, the HOMO-LUMO energy gap has been calculated to be 5.66 eV. nih.gov A similar analysis of pseudoephedrine found a HOMO-LUMO gap of 5.74 eV in a neutral state with a water solvent, suggesting high kinetic stability. nih.gov

The following table summarizes the global reactivity descriptors for pseudoephedrine in its neutral state, which provides a comparative basis for this compound.

PropertyValue (in solvent water)
HOMO-LUMO Energy Gap 5.74 eV
Chemical Hardness 2.87 eV

Data sourced from a computational study on pseudoephedrine. nih.gov

The molecular electrostatic potential (MEP) map is another useful tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For ephedrine, MEP analysis shows that the oxygen and nitrogen atoms have the highest negative charges, identifying them as key reactive sites. researchgate.net

Mulliken atomic charge calculations further quantify the charge distribution within the molecule. In a study of pseudoephedrine, the C5 and C6 atoms were found to have the highest positive and negative charges, respectively, in the neutral state. nih.gov This information is critical for understanding how the molecule will interact with other charged or polar species.

Computational Simulation of Chemical Transformations Involving this compound

Computational simulations serve as a powerful tool in modern chemistry, offering insights into reaction mechanisms, transition states, and the energetics of chemical transformations that are often difficult to obtain through experimental means alone. For this compound, a derivative of the naturally occurring compound ephedrine, computational studies can elucidate its reactivity, stability, and potential transformation pathways. While specific computational studies focusing exclusively on the chemical transformations of this compound are not extensively documented in publicly available literature, theoretical principles and computational studies on analogous structures provide a framework for understanding its likely chemical behavior.

Research into the solid-state structure of this compound has confirmed its existence as a mixture of rotamers, a phenomenon arising from hindered rotation around single bonds. d-nb.infonih.govspringermedizin.de This conformational complexity is a critical factor in computational modeling, as the different conformers may exhibit varying reactivity. One study identified a specific conformer in the crystalline state of this compound, while NMR spectra indicated the presence of at least one other conformer in solution. d-nb.info The arrangement of molecular fragments is significantly influenced by the hydroxyl group within the molecule. d-nb.info

Computational investigations into related ephedrine derivatives have successfully employed Density Functional Theory (DFT) to explore reaction mechanisms. For instance, studies on N-Boc derivatives of similar 1,2-aminoalcohols have utilized DFT to analyze competing reaction pathways, such as SN1, SN2, and double SN2 mechanisms during cyclization reactions. uv.es These studies highlight the utility of computational methods in predicting stereochemical outcomes based on the calculated energy barriers of different mechanistic pathways. uv.es

Potential chemical transformations of this compound that could be explored through computational simulations include hydrolysis of the amide group, oxidation of the secondary alcohol, and elimination reactions.

Hypothetical Computational Analysis of Amide Hydrolysis:

The amide linkage in this compound is a key functional group susceptible to hydrolysis under acidic or basic conditions. A computational study of this transformation would typically involve the following steps:

Reactant and Product Optimization: The geometries of the this compound molecule, the attacking species (e.g., hydroxide (B78521) ion or hydronium ion and water), and the final products (ephedrine and acetic acid or their corresponding ions) would be optimized to find their lowest energy structures.

Transition State Searching: Algorithms would be used to locate the transition state structure for the nucleophilic attack on the amide carbonyl carbon. This is a critical step in determining the reaction's activation energy.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a DFT study on the base-catalyzed hydrolysis of this compound.

SpeciesRelative Energy (kcal/mol)Key Bond Distances (Å)
Reactants (this compound + OH⁻)0.0C=O: 1.24
Transition State+18.5C-O(H): 1.95, C-N: 1.55
Products (N-methylephedrine + CH₃COO⁻)-12.0N/A

Hypothetical Computational Analysis of Oxidation:

The secondary alcohol in this compound can be oxidized to a ketone, yielding N-acetylephedrone. Computational modeling could be employed to study the mechanism of this oxidation with various reagents (e.g., chromic acid, PCC). The simulation would focus on modeling the interaction of the oxidant with the alcohol, the formation of an intermediate (like a chromate (B82759) ester), and the subsequent elimination step to form the ketone.

A hypothetical data table for a simulated oxidation reaction is presented below.

StepReactant ComplexTransition State Energy (kcal/mol)Product Complex
Ester FormationThis compound + H₂CrO₄+12.3Chromate Ester Intermediate
C-H Bond CleavageChromate Ester Intermediate+25.8N-Acetylephedrone + H₂CrO₃

While these examples are illustrative and based on general principles of computational chemistry, they demonstrate the potential of simulation studies to provide detailed, quantitative insights into the chemical transformations of this compound. Future research in this area would be invaluable for a more complete understanding of the reactivity and degradation pathways of this compound.

Metabolic and Chemical Degradation Pathways of N Acetylephedrine

In Vitro Metabolic Transformation Research

In vitro studies, which are conducted in a controlled environment outside of a living organism, provide valuable insights into how the body may process substances. These studies are fundamental in predicting the metabolic fate of a compound.

Enzyme-Mediated Biotransformation Studies

The biotransformation of N-Acetylephedrine is primarily mediated by enzymes. Acetylation is a significant pathway for the metabolism of certain drugs. nih.gov The enzymes responsible for these transformations are key to understanding the compound's behavior in a biological system. While specific enzyme-mediated biotransformation studies on this compound are not extensively detailed in the provided results, the metabolism of related compounds suggests the involvement of common drug-metabolizing enzymes. For instance, the metabolism of sulfamethoxazole, an antibiotic, is carried out by arylamine N-acetyltransferase 1. nih.gov It is plausible that similar enzymes could be involved in the biotransformation of this compound.

Further research is needed to identify the specific enzymes and co-factors involved in the metabolism of this compound, which could include cytochrome P450 (CYP) enzymes or other transferases.

Identification and Characterization of Metabolites

The identification of metabolites is a critical step in understanding the biotransformation of a compound. In the context of drug development, metabolite profiling helps to determine how many metabolites are formed in different species or test systems. youtube.com For this compound, which has been identified as an impurity in illicit methamphetamine tablets, its presence alongside other related compounds like N-formylephedrine and N,O-diacetylephedrine suggests a common synthetic or degradation pathway. researchgate.netresearchgate.netjclmm.com

In studies of seized methamphetamine tablets, this compound was identified among a number of other impurities. researchgate.netunodc.org The characterization of these compounds is often performed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.netspringermedizin.de The mass spectra of this compound and its related compounds often show a dominant iminium ion at m/z = 58, which is a characteristic fragmentation pattern. springermedizin.de

Metabolite/Related Compound Identification Method Context of Identification
This compoundGC-MSImpurity in methamphetamine tablets researchgate.net
N-FormylephedrineGC-MSImpurity in methamphetamine tablets researchgate.netjclmm.com
N,O-DiacetylephedrineGC-MSImpurity in methamphetamine tablets researchgate.net
1,2-dimethyl-3-phenylaziridineGC-MSImpurity in methamphetamine tablets researchgate.net

Chemical Stability and Degradation Mechanism Research

The chemical stability of a compound determines its shelf-life and potential for degradation into other substances. Understanding these degradation pathways is crucial for its proper handling, storage, and analysis.

Investigation of Hydrolytic Degradation Pathways

Hydrolysis is a common degradation pathway for compounds containing ester or amide functional groups, especially in the presence of acids or bases. iajps.com this compound, having an amide group, can undergo hydrolysis. Studies have shown that the N-acetyl group can be removed under acidic conditions. erowid.org For instance, acid hydrolysis of N-acylated ephedrines is a step in the synthesis of methamphetamine from ephedrine (B3423809). google.com

The rate and extent of hydrolysis can be influenced by factors such as pH and temperature. Research on the hydrolysis of this compound has demonstrated that at lower temperatures, there is less inversion of the stereochemistry, while increased temperatures can favor inversion. erowid.org For example, the action of hydrochloric acid on this compound in 90% acetone (B3395972) at room temperature results in a 74% yield of O-acetyl hydrochloride with the same configuration. erowid.org In contrast, hot dilute acid leads to a predominance of the inverted product. erowid.org

Studies on Other Chemical Decomposition Processes

Besides hydrolysis, other chemical decomposition processes can affect this compound. The compound is reported to be stable under normal conditions. lgcstandards.comlgcstandards.com However, it is incompatible with strong acids, strong bases, and strong oxidizing agents. lgcstandards.com

One notable reaction is the N→O acyl migration. This compound can form a stable hydrogen chloride adduct which, when heated, rearranges to the O-acetyl hydrochloride. erowid.org This rearrangement occurs with a mixture of stereochemical outcomes depending on the starting isomer. The rearrangement of the pseudoephedrine derivative happens with little inversion, while the ephedrine analog results in a mixture of inverted and non-inverted products. erowid.org

The decomposition of this compound under various conditions can lead to the formation of different products. While specific studies on oxidative or photolytic degradation of this compound are not detailed in the provided search results, the general principles of drug degradation suggest that these pathways could also be relevant. iajps.com

N Acetylephedrine in Forensic Chemical Profiling

Impurity Profiling in the Context of Illicit Synthesis Routes

Impurity profiling is a cornerstone of forensic drug analysis, allowing for the chemical fingerprinting of seized samples. These profiles can help establish or refute connections between samples, identify manufacturing trends, and provide evidence for conspiracy charges. N-Acetylephedrine is a significant analyte in this context due to its direct link to common precursors and specific synthesis pathways.

This compound has been identified as an impurity in both the precursor chemicals used for illicit synthesis and the final synthesized products. It can be formed from the acetylation of ephedrine (B3423809) or pseudoephedrine, which are the most common precursors for the clandestine synthesis of methamphetamine. The presence of this compound in seized methamphetamine suggests that ephedrine or a related compound was used as the starting material. nih.govafsn.asiaresearchgate.netresearchgate.netudom.ac.tzasme.orgoas.org

Studies have shown that this compound, along with other related compounds like N-formylephedrine and N,O-diacetylephedrine, can be detected in illicit methamphetamine tablets. researchgate.netkoreascience.krerowid.orgcapes.gov.brnih.gov Its detection in methamphetamine samples seized in various regions, including Thailand and China, underscores its global relevance as an impurity. nih.govresearchgate.neterowid.orgcapes.gov.brnih.gov The analysis of these impurities is crucial for understanding the global landscape of illicit drug manufacturing and trafficking.

The following table summarizes the detection of this compound as an impurity in various contexts as reported in forensic literature.

Sample TypeOther Detected Impurities/AdulterantsGeographical Context (if specified)Reference
Methamphetamine Tablets (Ya-Ba)1,2-dimethyl-3-phenylaziridine, ephedrine, methylephedrine, N-formylmethamphetamine, N-acetylmethamphetamine, N-formylephedrine, N,O-diacetylephedrine, methamphetamine dimer, caffeine, ethyl vanillin, acetylcodeine, monoacetylmorphine, diacetylmorphine, trans-3,4-dimethyl-5-phenyl-2-oxazolidoneThailand researchgate.neterowid.orgcapes.gov.brnih.gov
Methamphetamine Hydrochloride1,2-dimethyl-3-phenylaziridine, ephedrine/pseudoephedrine, 1,3-dimethyl-2-phenylnaphthalene (B47471), 1-benzyl-3-methylnaphthaleneChina nih.gov
Methamphetamine Tablets1,2-dimethyl-3-phenylaziridine, ephedrine, N-acetylmethamphetamine, acetylcodeineNot Specified afsn.asia

The true forensic value of an impurity lies in its ability to act as a route-specific marker, providing insights into the chemical process used to create the illicit substance. The presence of this compound is strongly indicative of synthesis methods that utilize ephedrine or pseudoephedrine as precursors. researchgate.netnih.gov

Specifically, certain synthesis methods, such as those involving acetylation steps, either intentionally or as a result of impurities in reagents, will lead to the formation of this compound. For instance, the use of acetic anhydride (B1165640) as a reagent or the presence of acetic acid in other chemicals can lead to the acetylation of unreacted ephedrine or pseudoephedrine. nih.gov

While this compound points towards an ephedrine-based synthesis, it is often the combination of several impurities that allows for a more definitive determination of the specific synthetic route (e.g., Nagai, Leuckart, or Emde methods). udom.ac.tzkoreascience.krresearchgate.netnih.gov For example, the co-detection of this compound with naphthalenes like 1,3-dimethyl-2-phenylnaphthalene can be indicative of the Nagai route which uses hydriodic acid and red phosphorus. nih.govudom.ac.tz

The table below outlines the association of this compound with other impurities and their collective significance in identifying potential synthesis routes.

Synthesis Route IndicationAssociated Route-Specific ImpuritiesReference
Ephedrine/Pseudoephedrine Route1,2-dimethyl-3-phenylaziridine, ephedrine, N-acetylmethamphetamine afsn.asiaresearchgate.net
Nagai Route1,3-dimethyl-2-phenylnaphthalene, 1-benzyl-3-methylnaphthalene nih.govudom.ac.tz
Leuckart RouteN-formylmethamphetamine researchgate.netnih.gov

Development of Analytical Methods for Forensic Identification of this compound

The accurate identification of this compound in complex matrices of seized drugs requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely employed method for the impurity profiling of methamphetamine and the identification of this compound. nih.govresearchgate.netnih.govnih.govspringermedizin.deresearchgate.netd-nb.info

In a typical GC-MS analysis, the components of the drug sample are separated based on their volatility and interaction with the chromatographic column, and then ionized and fragmented to produce a unique mass spectrum for each compound. The mass spectrum of this compound is characterized by specific fragment ions that allow for its unambiguous identification. For instance, a dominant iminium ion at m/z 58 is often observed for ephedrine and its derivatives, including this compound. nih.govspringermedizin.ded-nb.info

Other analytical techniques that have been used for the characterization of ephedrine derivatives, and which are applicable to this compound, include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and Raman spectroscopy. nih.govspringermedizin.deresearchgate.netd-nb.info These methods provide complementary structural information that can confirm the identity of the compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has also been utilized for the analysis of impurities in chloroephedrine, a precursor to methamphetamine, and could be applied to this compound analysis. tandfonline.com

The following table provides an overview of the analytical methods and parameters reported for the identification of this compound and related compounds.

Analytical TechniqueKey ParametersApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS)Injector Temperature: 260 °C; Column: Rxi®-5Sil MS; Carrier Gas: Helium; EI Mode: 70 eVIdentification of this compound and other ephedrine derivatives. nih.govspringermedizin.ded-nb.info
Gas Chromatography-Flame Ionization Detection (GC-FID)Column: DB-5; Oven Program: 50°C to 300°CQuantitative and qualitative analysis of impurities in methamphetamine. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy1H NMR, 13C NMRStructural elucidation of this compound and related compounds. nih.govspringermedizin.deresearchgate.netd-nb.info
Infrared (IR) and Raman SpectroscopyFTIR with ATR, Raman microscopy with 780 nm laserCharacterization of functional groups to assess synthesis route. nih.govspringermedizin.deresearchgate.netd-nb.info
High-Performance Liquid Chromatography-Ion Trap/Time-of-Flight Mass Spectrometry (HPLC-IT/TOF-MS)Not specified for this compoundIdentification of impurities in chloroephedrine samples. tandfonline.com

Precursor-Product Relationships in Forensic Chemistry Investigations

Understanding the chemical links between precursor chemicals, intermediates, and the final illicit product is fundamental to forensic chemistry. This compound plays a key role in establishing these precursor-product relationships. Its presence directly links a seized methamphetamine sample to the use of ephedrine or pseudoephedrine as a precursor. afsn.asiakoreascience.krnih.govspringermedizin.ded-nb.infomdma.ch

Forensic investigations often involve tracing the origin of precursor chemicals. The impurity profile of a precursor batch can be compared with the impurity profile of a seized drug sample to establish a link. If a batch of ephedrine is found to contain this compound as an impurity, and seized methamphetamine samples also contain this compound, it provides strong evidence that the seized drugs were synthesized from that particular batch of precursor.

Furthermore, the study of impurities like this compound helps in understanding the chemical reactions and side reactions that occur during clandestine synthesis. For example, the formation of this compound from ephedrine in the presence of an acetylating agent is a well-understood chemical transformation. This knowledge allows forensic chemists to reconstruct the likely synthesis conditions, which can be valuable intelligence for law enforcement agencies. nih.govspringermedizin.ded-nb.info

The relationship between this compound and its precursors is summarized in the table below.

PrecursorProductIntermediate/By-productForensic SignificanceReference
Ephedrine/PseudoephedrineMethamphetamineThis compoundIndicates the use of ephedrine/pseudoephedrine as a starting material. Can link seizures to a common precursor batch. afsn.asiakoreascience.krnih.govspringermedizin.ded-nb.infomdma.ch
EphedrineThis compound-Acetylation of the precursor chemical. nih.govspringermedizin.ded-nb.info
ChloroephedrineMethamphetamineAziridinesEstablishes stereochemical relationship between precursor and product. asme.org

Future Research Directions and Advanced Methodologies for N Acetylephedrine Studies

Exploration of Novel Synthetic Strategies and Catalytic Systems

The synthesis of N-Acetylephedrine is a cornerstone of its study, and future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic methods. While traditional methods often involve the acylation of ephedrine (B3423809), there is a growing interest in exploring alternative pathways and novel catalytic systems.

One promising area of research is the use of enzymatic or chemoenzymatic approaches. Biocatalysts could offer high stereoselectivity in the acylation process, potentially leading to the synthesis of specific this compound isomers with high purity. This would be a significant advancement over classical chemical methods that may produce racemic mixtures or require challenging purification steps.

Furthermore, the investigation of novel metal-based or organocatalytic systems could lead to more efficient and sustainable synthetic protocols. For instance, the use of Raney Nickel as a catalyst in the deoxygenation of N-acylated ephedrines has been explored. patsnap.comgoogle.com Future studies could focus on optimizing these catalytic systems or discovering new catalysts that offer higher yields and milder reaction conditions. A patented process describes the synthesis of levmetamfetamine or methamphetamine from d-ephedrine (B1618797) or l-ephedrine, respectively, which involves the N-acylation of the ephedrine base followed by deoxygenation using a Raney Nickel catalyst and subsequent acid hydrolysis. patsnap.comgoogle.com

Integration of Advanced Spectroscopic and Structural Elucidation Techniques

A thorough understanding of the structural and stereochemical properties of this compound is fundamental. While standard spectroscopic techniques have been employed, the integration of more advanced and hyphenated analytical methods will provide unprecedented detail. nih.govspringermedizin.deresearchgate.netd-nb.infonih.gov

A comprehensive study has already utilized a suite of instrumental analytical methods to characterize this compound, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and X-ray crystallography. nih.govspringermedizin.deresearchgate.netd-nb.infonih.gov The GC-MS analysis revealed that the molecular ion signals for this compound are of low intensity, with the iminium ion being dominant. nih.govspringermedizin.de NMR spectroscopy has been particularly insightful, showing that this compound exists as a mixture of two rotamers in solution, leading to a doubling of signals in both ¹H and ¹³C NMR spectra. springermedizin.deresearchgate.net The presence of a strong vibrational band in the IR spectrum confirms the presence of the hydroxyl group, while another strong band corresponds to the acetyl fragment. springermedizin.de Raman spectroscopy has also been used to identify characteristic vibrations of the carbonyl and aromatic ring systems. springermedizin.ded-nb.info

Future research should leverage more advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-COSY), to definitively assign the signals of the different rotamers. springermedizin.de The coupling of liquid chromatography with NMR and mass spectrometry (LC-NMR-MS) can provide real-time structural information of separated isomers and impurities. ijprajournal.com

X-ray crystallography remains the gold standard for unambiguous structure determination and has been successfully applied to this compound, confirming its solid-state conformation. nih.govspringermedizin.deresearchgate.netd-nb.infonih.gov Future crystallographic studies could explore the structures of different solvates or co-crystals of this compound to understand its intermolecular interactions in various environments.

Synergistic Computational and Experimental Investigations

The combination of computational modeling and experimental studies offers a powerful approach to understanding the conformational landscape and reactivity of this compound. While conformational analyses of the parent compound, ephedrine, have been performed using molecular mechanics, semi-empirical, and ab initio quantum mechanical methods, similar in-depth computational studies on this compound are warranted. researchgate.netacs.org

Such computational studies can predict the relative stabilities of different conformers and rotamers, which can then be correlated with experimental NMR data. springermedizin.deresearchgate.net Molecular dynamics simulations could provide insights into the dynamic behavior of this compound in solution, helping to explain its observed spectroscopic properties.

Furthermore, computational methods can be employed to model reaction mechanisms and predict the outcomes of novel synthetic strategies. For example, density functional theory (DFT) calculations could be used to investigate the transition states of catalytic reactions, aiding in the design of more efficient catalysts. The synergy between these computational predictions and experimental validation will accelerate the discovery and optimization of new synthetic routes and provide a deeper understanding of the fundamental properties of this compound.

Development of Standardized Analytical Reference Materials and Methods

The availability of high-quality, well-characterized reference materials is essential for the accurate identification and quantification of this compound in various matrices. Several suppliers offer this compound reference standards, including its different isomers. axios-research.comaquigenbio.comlgcstandards.comsynzeal.comlgcstandards.comsimsonpharma.comlabmix24.comsigmaaldrich.comsigmaaldrich.com These standards are crucial for analytical method development, validation, and quality control applications. axios-research.comaquigenbio.comsynzeal.com

Future efforts should focus on the development of certified reference materials (CRMs) for this compound. CRMs are produced under stringent metrological principles and come with a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. The availability of this compound CRMs would enhance the reliability and comparability of analytical results across different laboratories.

Q & A

Basic: What analytical techniques are most reliable for characterizing N-Acetylephedrine in synthetic studies?

Answer:
this compound requires multi-modal analytical validation to confirm purity, structure, and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) is used to verify molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details, including methyl and acetyl group positions . Infrared (IR) and Raman spectroscopy identify functional groups like hydroxyl and carbonyl bonds, with discrepancies in peak positions indicating conformational or hydrogen-bonding variations . For crystalline samples, X-ray crystallography provides definitive proof of molecular packing and intramolecular interactions (e.g., C9–H···O1 hydrogen bonds) .

Advanced: How do intramolecular hydrogen bonds influence the crystal packing of this compound?

Answer:
In crystallographic studies, the hydroxyl group in this compound forms an intramolecular C9–H···O1 hydrogen bond (2.503 Å bond length, 123.39° angle), which stabilizes a specific conformer in the elementary cell . This bond directs intermolecular interactions, such as O–H···O hydrogen bonds between adjacent molecules, determining the crystal lattice symmetry. Computational modeling (e.g., density functional theory) can predict these interactions, but experimental validation via X-ray diffraction is critical to resolve angle and bond-length discrepancies .

Basic: What are the key challenges in distinguishing this compound from structurally similar derivatives like N-acetylephedrone?

Answer:
Differentiation relies on spectral and crystallographic data. For instance, this compound’s hydroxyl group produces distinct IR absorption (~3400 cm⁻¹) absent in N-acetylephedrone. NMR chemical shifts also differ: the acetylated amine in this compound shows downfield shifts compared to the ketone group in N-acetylephedrone . Mass spectrometry further distinguishes them via fragmentation patterns: this compound fragments retain the hydroxyl group, while N-acetylephedrone exhibits ketone-related losses .

Advanced: How can researchers optimize synthetic routes for this compound to minimize byproducts?

Answer:
Synthesis from ephedrine requires controlled acetylation conditions. Kinetic studies using high-performance liquid chromatography (HPLC) can monitor reaction progress and identify intermediates. Adjusting reaction temperature (e.g., 0–5°C) and stoichiometric ratios of acetylating agents (e.g., acetic anhydride) reduces over-acetylation byproducts . Post-synthesis purification via recrystallization from aqueous solutions selectively isolates this compound, as solubility differences between derivatives allow for high-purity yields (>95%) .

Basic: What are the best practices for ensuring reproducibility in this compound synthesis?

Answer:
Documentation of reaction parameters (temperature, solvent purity, reagent ratios) and analytical validation at each step are critical. Use standardized protocols for NMR sample preparation (e.g., deuterated solvents, internal standards) to ensure consistent spectral data . Publish raw crystallographic data (e.g., CIF files) to allow peer validation of molecular packing claims .

Advanced: How should researchers address contradictions in spectroscopic data for this compound?

Answer:
Contradictions (e.g., unexpected NMR shifts or IR peaks) require cross-validation. For example, variable-temperature NMR can detect dynamic processes like hydrogen-bond breaking, while 2D NMR (COSY, HSQC) resolves overlapping signals . If crystallographic data conflict with solution-phase observations (e.g., conformer discrepancies), compare solid-state IR with solution-phase Raman spectra to identify environment-dependent conformational changes .

Basic: What role does stereochemistry play in the biological or chemical activity of this compound?

Answer:
Stereochemical configuration (e.g., erythro vs. threo forms) affects hydrogen-bonding capacity and molecular recognition. Chiral chromatography (e.g., HPLC with chiral columns) or optical rotation measurements can resolve enantiomers. Activity studies should correlate stereopurity (determined via polarimetry) with pharmacological assays to establish structure-function relationships .

Advanced: What statistical methods are appropriate for analyzing variability in this compound crystallization outcomes?

Answer:
Multivariate analysis (e.g., principal component analysis) can identify factors (temperature, solvent polarity) influencing crystal morphology and purity. Pairing this with Rietveld refinement of X-ray data quantifies lattice parameter variations . For small datasets, non-parametric tests (e.g., Kruskal-Wallis) assess significance of experimental condition effects .

Basic: How can researchers validate the absence of conformers in this compound solutions?

Answer:
Dynamic NMR spectroscopy at varying temperatures detects conformer interconversion. If no signal splitting occurs across temperatures (e.g., −50°C to 50°C), a single conformer dominates . Complementary molecular dynamics simulations (e.g., using AMBER or GROMACS) predict energy barriers between conformers, with experimental validation via variable-temperature IR .

Advanced: What strategies mitigate synthesis scale-up challenges for this compound?

Answer:
Pilot-scale reactions require kinetic and thermodynamic modeling to predict heat transfer and mixing inefficiencies. Use process analytical technology (PAT) like in-situ FTIR to monitor acetylation in real time. For crystallization, employ anti-solvent addition protocols to maintain yield and purity during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.